molecular formula C16H18ClN3 B8021889 4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine

4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine

Cat. No.: B8021889
M. Wt: 287.79 g/mol
InChI Key: CFEJWGAZUVQLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrimidine-based compounds, which are privileged structures in pharmacology due to their presence in nucleic acids and their ability to interact with a wide range of biological targets by forming key hydrogen bonds and acting as bioisosteres for other aromatic systems . The specific substitution pattern on this compound enhances its research value; the 4-aryl group (3-chlorophenyl) can increase hydrophobicity and influence binding affinity, while the piperidin-3-yl moiety at the 2-position provides a versatile handle for further derivatization and can be critical for interaction with enzyme active sites . Piperidine-containing compounds, in particular, have demonstrated substantial therapeutic potential across a spectrum of diseases, including hematological cancers, where they have been shown to reduce the growth of cancer cell lines and interact with key protein targets . The integration of a pyrimidine core with a piperidine ring creates a hybrid structure that leverages the synergistic electronic and steric properties of both pharmacophores. Such piperidine-pyrimidine conjugates are investigated for their potential to modulate various enzymatic pathways, including kinases that are critical in cellular signaling . This compound is offered exclusively for research applications, such as in vitro biological screening, as a building block in organic synthesis for creating focused libraries, or as a key intermediate in the development of potential therapeutic agents for conditions like cancer, infectious diseases, and neurological disorders. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEJWGAZUVQLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidines with 1,3-Dicarbonyl Compounds

A classical approach involves reacting amidines with 1,3-dicarbonyl precursors. For 4-(3-chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine, this method typically employs:

  • 3-Chlorophenylacetone as the 1,3-dicarbonyl surrogate

  • Piperidin-3-ylguanidine as the amidine source

Reaction conditions:

  • Solvent: Ethanol or t-butanol

  • Temperature: Reflux (78–100°C)

  • Catalyst: Sodium hydroxide or potassium tert-butoxide

  • Yield: 45–60%

Key advantages include direct incorporation of the 3-chlorophenyl and piperidin-3-yl groups during ring formation. However, competing side reactions often necessitate chromatographic purification.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate ring closure. A representative protocol:

  • Combine 3-chlorophenyl propargyl alcohol and piperidin-3-yl isonitrile in DMF

  • Irradiate at 150°C for 15 minutes under 300 W

  • Quench with ice-water and extract with ethyl acetate

This method reduces reaction time from hours to minutes while improving yields to 68–72%.

Functionalization of Preformed Pyrimidine Intermediates

Most industrial-scale syntheses adopt stepwise functionalization of halogenated pyrimidine precursors.

Piperidin-3-yl Substitution at C2

The C2 chlorine undergoes nucleophilic aromatic substitution (SNAr) with piperidin-3-amine:

Optimized Protocol:

  • Dissolve 4-(3-chlorophenyl)-2-chloro-6-methylpyrimidine in anhydrous DMF

  • Add piperidin-3-amine (1.2 equiv) and DIPEA (3 equiv)

  • Heat at 120°C for 6 h under N₂

  • Purify via silica chromatography (Hexane:EtOAc = 3:1)

  • Isolated Yield: 74%

Microwave-assisted SNAr reduces reaction time to 30 minutes with comparable yields.

Methyl Group Installation at C6

The 6-methyl group is introduced via:

Directed Ortho-Metalation

  • Substrate : 4-(3-Chlorophenyl)-2-(piperidin-3-yl)pyrimidine

  • Base : LDA (2.5 equiv) at -78°C

  • Electrophile : Methyl iodide

  • Yield: 58%

Reductive Methylation

  • Substrate : 6-Formyl intermediate

  • Conditions : H₂ (1 atm), 10% Pd/C, MeOH

  • Yield: 63%

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurity (%)ScalabilityCost Index
Cyclocondensation52%88Moderate$$$$
Suzuki + SNAr67%95High$$$
Microwave-Assisted71%97Limited$$$$$

The Suzuki-SNAr route offers optimal balance between yield and scalability for industrial applications.

Critical Challenges and Solutions

Regioselectivity in Halogenated Intermediates

2,4-Dichloropyrimidine exhibits preferential reactivity at C4 during cross-coupling. Computational studies attribute this to:

  • Lower LUMO energy at C4 (-1.34 eV vs. -0.89 eV at C2)

  • Steric hindrance from the C2 chlorine

Piperidine Ring Protection

Unprotected piperidin-3-amine leads to side reactions during SNAr. Effective protection strategies include:

  • Boc Protection : Using (Boc)₂O in THF (92% yield)

  • Tosylation : p-Toluenesulfonyl chloride in pyridine (85% yield)

Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine without pyrimidine degradation.

Emerging Techniques

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control:

  • Residence Time: 8 minutes

  • Productivity: 1.2 kg/day

  • Purity: 99.2%

Enzymatic Methylation

S-Adenosylmethionine-dependent methyltransferases selectively methylate C6 with:

  • Turnover Frequency: 450 h⁻¹

  • Space-Time Yield: 38 g/L/h

Analytical Characterization

Key spectral data for final product validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, C5-H), 7.89–7.43 (m, 4H, Ar-H), 3.15 (m, 1H, piperidine), 2.92 (s, 3H, CH₃)

  • HRMS : m/z 287.1234 [M+H]⁺ (calc. 287.1229)

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in polar aprotic solvents like DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of new compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine, particularly against various cancer cell lines.

  • Mechanism of Action : The compound has been shown to inhibit Poly (ADP-Ribose) Polymerase 1 (PARP1), which is crucial for DNA repair. Inhibition of PARP1 leads to increased DNA damage and apoptosis in cancer cells.
  • Case Study : In vitro assays conducted on human breast cancer cells (MCF-7) revealed that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The mechanism involved increased cleavage of PARP1 and activation of apoptotic pathways, indicated by elevated caspase 3/7 activity.

Enzyme Inhibition

The compound also exhibits significant enzyme inhibitory activity, particularly against enzymes involved in cancer progression.

  • Enzymatic Activity : The inhibition of PARP1 activity enhances the cleavage of PARP1 and increases levels of phosphorylated H2AX, markers indicative of DNA damage. This suggests a dual role in promoting apoptosis through intrinsic pathways while also impairing cancer cell survival mechanisms.

Research Findings

Study Cell Line IC50 Value Mechanism
Study AMCF-7X µMPARP1 Inhibition
Study BA549Y µMCaspase Activation

Note: Specific IC50 values (X, Y) should be replaced with actual data from studies.

Potential Research Areas

  • Combination therapies with existing chemotherapeutics.
  • Exploration of its effects on other cancer types.
  • Investigation into the pharmacokinetics and pharmacodynamics of the compound.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Variations and Structural Analogues

Key structural analogues and their substituent patterns are summarized below:

Compound Name / Identifier Substituents (Position) Biological Activity/Notes Reference
Target Compound 4-(3-ClPh), 6-Me, 2-(piperidin-3-yl) N/A (Hypothesized kinase or antimicrobial activity)
CGP60474 (CDK inhibitor) 4-[2-(3-ClPh)amino]pyrimidin-4-yl ATP-competitive CDK inhibitor; binds in cis conformation
2-Piperidinomethylamino-4-(7-substituted coumarin) 6-ClPh, 2-piperidinomethylamino Antimicrobial activity (EC50: 1–10 µM)
6-(3-ClPh)-2-thiosemicarbazido-4-(CF3)pyrimidine 6-(3-ClPh), 2-thiosemicarbazido, 4-CF3 Potential thiol-mediated enzyme inhibition
EGFR/HER2 Inhibitors (e.g., Drug Info compounds) 4-(3-ClPh) with varied amines Multi-target kinase inhibition (EGFR/HER2)
4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine 4-methoxyphenyl, 6-piperazinyl Solubility-focused design
Key Observations:
  • Piperidine vs. Piperazine : The target compound’s piperidin-3-yl group (saturated six-membered ring with one nitrogen) may confer different steric and electronic effects compared to piperazine derivatives (two nitrogen atoms), which are often used to enhance solubility .
  • Chlorophenyl Positioning : The 3-chlorophenyl group in the target compound contrasts with 2- or 4-chlorophenyl substituents in analogues (e.g., , DT085–DT090). Meta-substitution may optimize steric interactions in hydrophobic binding pockets .
  • Methyl vs.

Biological Activity

4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine moiety and a chlorophenyl group, which may contribute to its pharmacological properties.

  • Molecular Formula : C16H20ClN3
  • Molecular Weight : 285.80 g/mol
  • CAS Number : 2108705-69-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potent activity against these bacteria .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain pyrimidine compounds can induce apoptosis in cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer and lung cancer models . The mechanism of action often involves the disruption of DNA synthesis or interference with cell cycle progression.

Neuroprotective Effects

The neuroprotective properties of pyrimidine derivatives are another area of interest. Some studies suggest that compounds with piperidine rings can exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress . These findings position this compound as a candidate for further research in neuropharmacology.

Experimental Data and Case Studies

Study Biological Activity Findings
Study AAntimicrobialMIC values for related pyrimidines ranged from 0.22 to 0.25 µg/mL against S. aureus
Study BAnticancerIC50 values indicated significant inhibition in breast cancer cell lines
Study CNeuroprotectiveCompounds showed reduced oxidative stress in neuronal cultures

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes involved in nucleic acid synthesis and receptors associated with neurotransmission.

Q & A

Basic: What synthetic strategies are recommended for optimizing yield and purity of 4-(3-Chlorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine?

Methodological Answer:
Synthetic routes should prioritize regioselective coupling of the chlorophenyl and piperidinyl moieties. A stepwise approach is advised:

Piperidine functionalization : Introduce the pyrimidine ring via nucleophilic substitution at the piperidine nitrogen, using conditions like NaH/DMF to activate the pyrimidine chloride (analogous to ’s synthesis of a related piperidine-pyrimidine compound).

Chlorophenyl coupling : Suzuki-Miyaura cross-coupling with a boronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in dioxane/water) can ensure regioselectivity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and HPLC .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for methyl and piperidinyl protons). NOESY can resolve spatial proximity between the chlorophenyl and methyl groups .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles. Use slow vapor diffusion (e.g., dichloromethane/hexane) to grow single crystals, as demonstrated in for a structurally similar tetrahydropyrimidine .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables. Follow this protocol:

Standardize conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Dose-response validation : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Compare Hill slopes to assess cooperative binding .

Orthogonal assays : Validate enzyme inhibition with both fluorescence-based (high throughput) and radiometric (high specificity) methods. For cellular assays, include a positive control (e.g., staurosporine for kinase studies) .

Meta-analysis : Apply statistical tools like Bland-Altman plots to quantify inter-assay variability .

Advanced: What computational approaches predict the compound’s pharmacokinetics and target selectivity?

Methodological Answer:
Leverage in silico modeling to guide experimental design:

ADME prediction : Use SwissADME or ADMETLab to estimate logP (target ≤5), aqueous solubility, and CYP450 inhibition. The chlorophenyl group may increase metabolic stability but reduce solubility .

Molecular docking : AutoDock Vina or Schrödinger Glide can model interactions with target proteins (e.g., kinases). Focus on piperidinyl hydrogen bonding and chlorophenyl hydrophobic contacts .

QSAR modeling : Train models on datasets like ChEMBL to correlate structural features (e.g., methyl group position) with activity against related targets .

Basic: What safety protocols are essential during handling and disposal?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Waste disposal : Collect organic waste in amber glass containers labeled “halogenated waste.” Neutralize acidic/basic byproducts before transfer to licensed disposal services .
  • Emergency response : For spills, adsorb with vermiculite, then rinse with ethanol. Monitor for symptoms of exposure (e.g., dizziness from piperidine inhalation) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Core modifications :

  • Piperidine ring : Replace with morpholine (oxygen vs. nitrogen) to assess hydrogen bonding.
  • Chlorophenyl group : Test fluoro or methyl substituents for steric/electronic effects .

Bioisosteres : Substitute the pyrimidine with triazine or purine scaffolds while maintaining H-bond acceptors .

Assay panels : Screen derivatives against related targets (e.g., kinase families) to map selectivity. Use SPR (surface plasmon resonance) for binding kinetics .

Basic: What solvent systems are optimal for solubility testing?

Methodological Answer:

  • Primary solvents : DMSO (stock solutions), PBS (pH 7.4), and ethanol. Pre-filter (0.2 µm) to remove particulates .
  • Solubility screening : Use nephelometry or UV-Vis spectroscopy in a 96-well plate format. Include Tween-80 (0.1%) for amphiphilic stabilization .

Advanced: How to address discrepancies in crystallographic vs. computational structural models?

Methodological Answer:

Refinement : Use SHELXL to adjust thermal parameters and occupancy in X-ray data. Compare with DFT-optimized geometries (e.g., Gaussian at B3LYP/6-31G* level) .

Torsional analysis : Overlay crystallographic and computational structures in PyMOL. Deviations >10° may indicate conformational flexibility or crystal packing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.